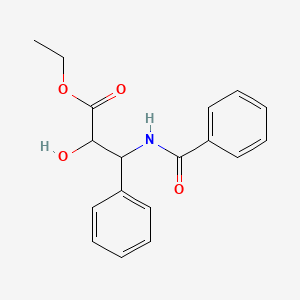![molecular formula C22H43N5O12 B14798225 3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isepamicin is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a Critically Important Antimicrobial for human use . Isepamicin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, and is used to treat various infections, including those caused by resistant bacterial strains .
Preparation Methods
The synthesis of isepamicin involves several steps, starting with gentamicin B as the primary raw material . The process includes:
Protection and Intermediate Formation: Gentamicin B reacts with trimethyl silicone ethoxy carbonyl chloride to form an intermediate.
Coupling Reaction: The intermediate is then coupled with N-phthalic anhydride-(S)-isoserine using N,N-dicyclohexylamine.
Deprotection and Acidification: The final intermediate undergoes deprotection and acidification with sulfuric acid to yield crude isepamicin sulfate.
Purification: The crude product is recrystallized using anhydrous alcohol to obtain high-purity isepamicin sulfate.
This method is advantageous due to its low cost, short synthesis period, and high product purity and yield, making it suitable for industrial production .
Chemical Reactions Analysis
Isepamicin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for isepamicin due to its stable aminoglycoside structure.
Substitution Reactions: Isepamicin can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions: Reagents such as 9-fluorenylmethyl chloroformate are used for derivatization in analytical methods. Conditions typically involve aqueous solutions and mild temperatures to maintain the integrity of the aminoglycoside structure.
Major Products: Substitution reactions can yield various acylated derivatives of isepamicin, which may exhibit different antibacterial properties.
Scientific Research Applications
Isepamicin has a wide range of applications in scientific research:
Mechanism of Action
Isepamicin exerts its antibacterial effects by binding to the 30S and 50S ribosomal subunits of susceptible bacteria, inhibiting protein synthesis . This binding disrupts the translation process, leading to bacterial cell death. The compound is particularly effective against bacteria that produce type I 6′-acetyltransferase, an enzyme that confers resistance to other aminoglycosides . Isepamicin’s ability to evade this resistance mechanism makes it a valuable antibiotic in treating resistant infections .
Comparison with Similar Compounds
Isepamicin is compared with other aminoglycosides such as amikacin, gentamicin, and ribostamycin:
Isepamicin’s unique ability to overcome specific resistance mechanisms and its lower toxicity profile make it a valuable addition to the aminoglycoside class of antibiotics .
Properties
Molecular Formula |
C22H43N5O12 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-/m0/s1 |
InChI Key |
UDIIBEDMEYAVNG-XVBZVSJHSA-N |
Isomeric SMILES |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


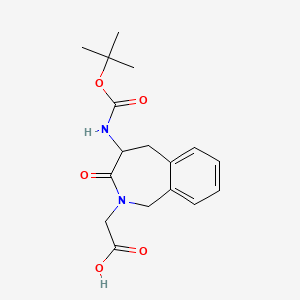
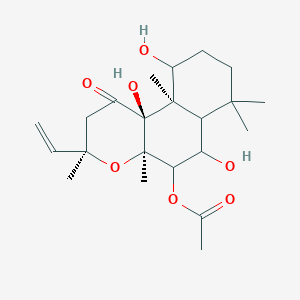
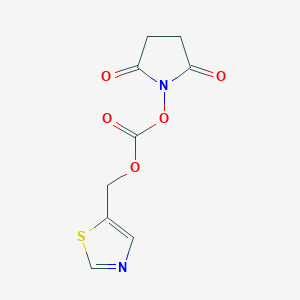
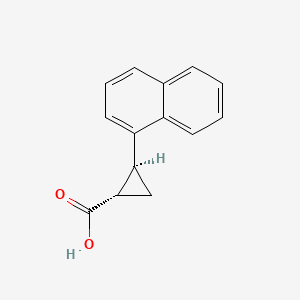
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
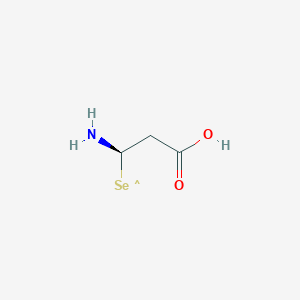
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
